Herkinorin

Descripción general

Descripción

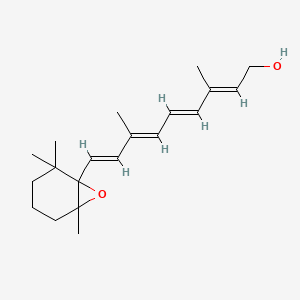

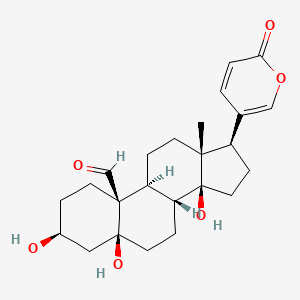

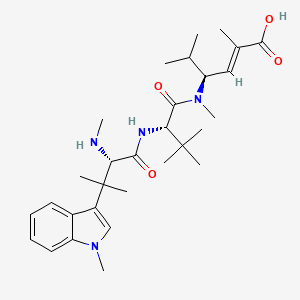

Herkinorin is an opioid analgesic that is an analogue of the natural product salvinorin A . It was discovered in 2005 during structure-activity relationship studies into neoclerodane diterpenes .

Synthesis Analysis

This compound is a semi-synthetic compound, made from salvinorin B, which is most conveniently made from salvinorin A by deacetylation . Salvinorin A is present in larger quantities in the plant Salvia divinorum .Molecular Structure Analysis

This compound is a potent not alkaloidal agonist . It reaches an allosteric sodium ion binding site near N150 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by this compound .Chemical Reactions Analysis

This compound is the first μ opioid (MOP) selective agonist derived from salvinorin A . Unlike other opioids, this compound does not promote the recruitment of β-arrestin-2 to the MOP receptor and does not lead to receptor internalization .Aplicaciones Científicas De Investigación

Selectividad del receptor μ-opioide

Herkinorin es el primer ligando selectivo del receptor μ-opioide derivado del andamiaje diterpenoide de la salvinorina A . Tiene una selectividad de unión relativa μ > κ > δ . Esto significa que tiene una mayor afinidad por los receptores μ-opioides en comparación con los receptores κ y δ .

Agonista en los receptores μ y κ

This compound puede actuar como un agonista tanto en los receptores μ como en los κ . Un agonista es una sustancia que inicia una respuesta fisiológica cuando se combina con un receptor .

Ensayo de biomarcadores neuroendocrinos

Los efectos de this compound se han evaluado en primates no humanos utilizando la liberación de prolactina, un ensayo de biomarcadores neuroendocrinos . Este ensayo responde tanto a los agonistas μ como a los κ .

Efectos específicos de género

En estudios de dosificación acumulativa, this compound produjo solo pequeños efectos en machos con gónadas intactas, pero un efecto más robusto en las hembras . Esto sugiere que los efectos de this compound pueden ser específicos de género .

Inicio rápido después de la administración

Los estudios de cinética con this compound revelaron un inicio rápido después de la administración intravenosa . Esto podría ser importante para situaciones en las que se desea una respuesta rápida .

Efectos fuera de la barrera hematoencefálica

El antagonista selectivo periférico naltrexona cuaternaria causó una reducción de aproximadamente el 70% en el efecto máximo de this compound . Esto indica que el efecto de this compound está principalmente mediado fuera de la barrera hematoencefálica .

Mecanismo De Acción

Herkinorin is a novel opioid receptor agonist that has been the subject of extensive research due to its unique properties and potential therapeutic applications . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the mu-opioid receptor (MOR) . It is predominantly a MOR agonist, with a higher affinity for MOR compared to kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) . The activation of opioid receptors, a member of G protein-coupled receptors (GPCRs), plays an important role in this compound’s neuroprotective effects .

Mode of Action

This compound interacts with its targets in a unique way. This interaction is key for downstream signaling pathways involved in the development of side effects, such as tolerance . This compound reaches an allosteric sodium ion binding site near N150 3.35 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by this compound .

Biochemical Pathways

This compound modulates NOD-like receptor protein 3 (NLRP3)-mediated inflammatory responses, which are mechanisms of inflammation-associated disease and pathological processes . It downregulates NLRP3 levels by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the phosphorylation level of p65 and IκBα .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial to its bioavailability. The adme properties of this compound itself, including low solubility and poor cns penetration, limit its clinical development as a systemic analgesic . Efforts are underway to identify analogs with improved bioavailability .

Result of Action

This compound negatively regulates the NLRP3 inflammasome to alleviate neuronal ischemic injury through inhibiting the NF-κB pathway mediated primarily by MOR activation . Inhibition of the NF-κB pathway by this compound may be achieved by decreasing the ubiquitination level of IκBα, in which β-arrestin2 may play an important role .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, a study in primates showed that this compound acts peripherally as both a μ- and κ-opioid receptor agonist, with a fast onset of action .

Direcciones Futuras

Herkinorin may produce peripheral antinociception with decreased tolerance liability and thereby represents a promising template for the development of agents for the treatment of a variety of pain states . The structure-based biased ligand discovery at the μ-opioid receptor could revolutionize drug discovery at opioid and other receptors .

Análisis Bioquímico

Cellular Effects

Herkinorin has been shown to have a significant impact on cellular function. Unlike most μ-opioid receptor agonists, this compound does not promote the recruitment of β-arrestin 2 to the intracellular domain of the μ-opioid receptor, or induce receptor internalization . This suggests that this compound may not produce tolerance and dependence in the same way as other opioids .

Molecular Mechanism

The molecular mechanism of this compound involves an allosteric sodium ion site, water networks, conformational rearrangements in conserved motifs, and collective motions of loops and transmembrane helices . These analyses led to the understanding of μ-OR’s G-protein-biased signaling . This compound arises as the archetype modulator of μ-OR and its interactive pattern could be used for screening efforts via protein–ligand interaction fingerprint (PLIF) studies .

Temporal Effects in Laboratory Settings

In cumulative dosing studies (0.01-0.32 mg/kg i.v.), this compound produced only small effects in gonadally intact males, but a more robust effect in females . Time course studies with this compound (0.32 mg/kg) confirmed this greater effectiveness in females and revealed a fast onset after i.v. administration (e.g., by 5-15 min) .

Dosage Effects in Animal Models

Antagonism experiments with different doses of nalmefene (0.01 and 0.1 mg/kg) caused dose-dependent and complete prevention of the effect of this compound in females . This is consistent with a principal μ-agonist effect of this compound, with likely partial contribution by κ-agonist effects .

Transport and Distribution

A study in primates showed it to act peripherally as both a μ- and κ-opioid receptor agonist . The study did not find any evidence of central activity in primates and questions whether this compound’s effects are due entirely to peripheral binding .

Subcellular Localization

It is known that unlike most μ-opioid receptor agonists, this compound does not promote the recruitment of β-arrestin 2 to the intracellular domain of the μ-opioid receptor .

Propiedades

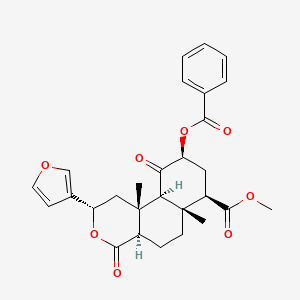

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQMXRFUVDCHC-XAGHGKQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235444 | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862073-77-6 | |

| Record name | Herkinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herkinorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERKINORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)